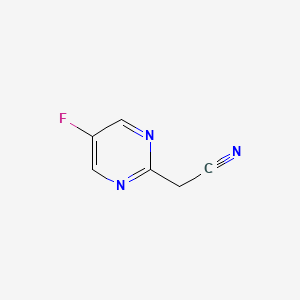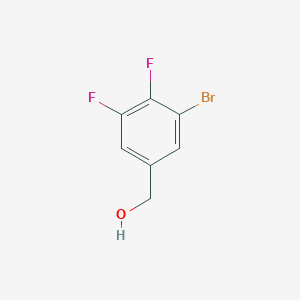
3-Bromo-4,5-difluorobenzyl alcohol
Descripción general
Descripción
3-Bromo-4,5-difluorobenzyl alcohol is a chemical compound with the CAS Number: 1143502-71-9 . It has a molecular weight of 223.02 . The IUPAC name for this compound is (3-bromo-4,5-difluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It’s stored at an ambient temperature . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Multisubstituted Aromatic Compounds:
- 3-Bromo-4,5-difluorobenzyl alcohol has been utilized as a novel annulating reagent in the synthesis of polycyclic aromatic hydrocarbons. A study described its use in coupling reactions with o-iodobiphenyls or (Z)-β-halostyrenes to afford triphenylenes and phenanthrenes, respectively, via palladium-catalyzed cascade reactions (Iwasaki et al., 2015).
Antioxidant Properties:
- Research has highlighted the potential antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, a compound structurally related to this compound. This compound exhibited significant scavenging effects on various radicals, suggesting its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Biocatalytic Production:
- The biocatalytic production of compounds related to this compound, such as (S)-4-bromo-3-hydroxybutyrate, has been explored. These studies focus on developing biotechnological processes for producing such compounds, which are intermediates for statin drugs (Asako et al., 2009).
Chemical Synthesis and Characterization:
- The chemical synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether, a compound similar to this compound, has been documented. This synthesis involved bromination, demethylation, reduction, and etherification starting from vanillin, highlighting the diverse synthetic routes applicable to such compounds (Zhang Li-xin, 2009).
Rotational Spectroscopy Studies:
- Studies on the rotational spectra of 3,5-difluorobenzyl alcohol, a compound related to this compound, have provided insights into the effects of ring fluorination on molecular structure and behavior. These studies contribute to a deeper understanding of the molecular dynamics of such compounds (Evangelisti et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-4,5-difluorobenzyl alcohol are currently unknown. This compound is a derivative of benzyl alcohol, which is known to have a broad spectrum of activity against bacteria and viruses . .
Mode of Action
It’s worth noting that benzyl alcohol derivatives often work by denaturing proteins and disrupting cell membranes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structural similarity to benzyl alcohol, it may interfere with the same pathways, such as those involved in protein synthesis and cell membrane integrity . .
Pharmacokinetics
The compound’s molecular weight of 22302 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body .
Result of Action
As a derivative of benzyl alcohol, it may have antiseptic properties and could potentially cause cell death by disrupting cell membranes and denaturing proteins . .
Action Environment
Like many organic compounds, it should be stored in a cool, dry, and well-ventilated place to maintain its stability . The compound’s efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Análisis Bioquímico
Biochemical Properties
3-Bromo-4,5-difluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For instance, it may interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 (HO-1). The interaction with HO-1 can lead to the modulation of its activity, impacting the cellular response to oxidative stress . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of antioxidant enzymes such as HO-1 . This activation can enhance the cell’s ability to cope with oxidative stress. Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and proteins. For instance, the compound can bind to the active site of HO-1, modulating its activity and leading to changes in the cellular response to oxidative stress . Additionally, this compound may act as an inhibitor or activator of other enzymes, influencing their catalytic activity and subsequent biochemical reactions. These interactions can result in changes in gene expression, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The compound may undergo degradation over time, leading to changes in its biochemical properties and effects. Long-term studies have indicated that continuous exposure to this compound can result in sustained activation of antioxidant pathways and protection against oxidative damage.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses. Studies have demonstrated that low to moderate doses of this compound can enhance antioxidant defenses and protect against oxidative stress . Higher doses may result in toxicity, leading to adverse effects on cellular function and overall health. It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, the compound may influence the activity of enzymes involved in the detoxification of reactive oxygen species (ROS), such as superoxide dismutase (SOD) and catalase . These interactions can affect the overall metabolic flux and levels of metabolites within the cell, contributing to the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
(3-bromo-4,5-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVRWDCPFDUENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294211 | |
| Record name | 3-Bromo-4,5-difluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143502-71-9 | |
| Record name | 3-Bromo-4,5-difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143502-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-difluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


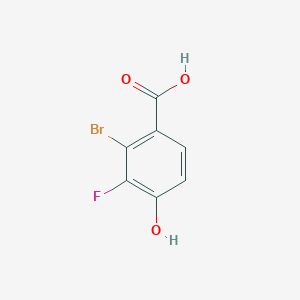

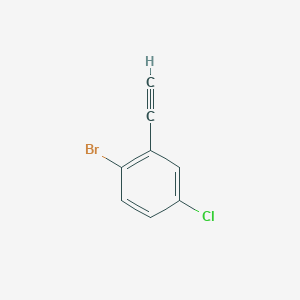
![Benzyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1381571.png)
![5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381573.png)
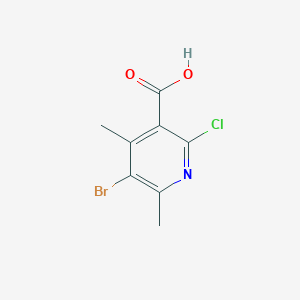
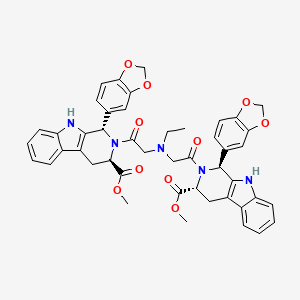
![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)


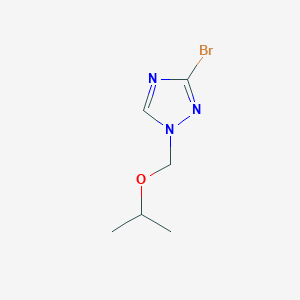
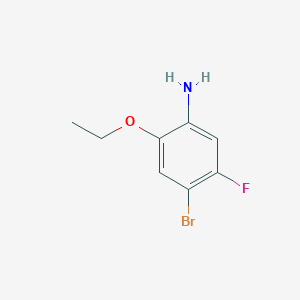
![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)
